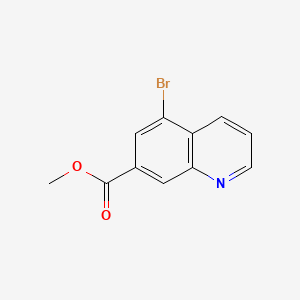

Methyl 5-Bromoquinoline-7-carboxylate

CAS No.:

Cat. No.: VC18382679

Molecular Formula: C11H8BrNO2

Molecular Weight: 266.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8BrNO2 |

|---|---|

| Molecular Weight | 266.09 g/mol |

| IUPAC Name | methyl 5-bromoquinoline-7-carboxylate |

| Standard InChI | InChI=1S/C11H8BrNO2/c1-15-11(14)7-5-9(12)8-3-2-4-13-10(8)6-7/h2-6H,1H3 |

| Standard InChI Key | WPQCCJOEODAMAT-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC2=C(C=CC=N2)C(=C1)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Methyl 5-bromoquinoline-7-carboxylate belongs to the quinoline family, a class of heterocyclic aromatic compounds featuring a benzene ring fused to a pyridine ring. Its systematic IUPAC name, methyl 5-bromoquinoline-7-carboxylate, reflects the substituents’ positions: a bromine atom at carbon 5 and a methyl ester group at carbon 7 . The molecular formula C₁₁H₈BrNO₂ corresponds to a molecular weight of 266.09 g/mol, as calculated via PubChem’s computational tools .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | Methyl 5-bromoquinoline-7-carboxylate | |

| Molecular Formula | C₁₁H₈BrNO₂ | |

| Molecular Weight | 266.09 g/mol | |

| SMILES | COC(=O)C1=CC2=C(C=CN=C2C=C1)Br | |

| InChIKey | PDJUESHCLJUQTA-UHFFFAOYSA-N |

Structural Analysis

The compound’s planar quinoline backbone enables π-π stacking interactions, critical for binding biological targets. The bromine atom at position 5 introduces steric and electronic effects, while the methyl ester at position 7 enhances solubility in organic solvents. X-ray crystallography of analogous bromoquinoline derivatives reveals bond lengths of 1.33–1.48 Å for C-N and C-Br bonds, consistent with aromatic systems .

Synthesis and Reaction Pathways

Conventional Synthetic Routes

The synthesis of methyl 5-bromoquinoline-7-carboxylate typically involves Friedländer annulation or transition-metal-catalyzed cross-coupling. A patent by CN112500341A outlines a decarboxylation strategy for related bromoquinolines, though adaptations are required for the 5-bromo-7-ester isomer.

Example Protocol (Adapted from ):

-

Friedländer Annulation: React 6-bromoisatin with pyruvic acid in basic conditions to form 7-bromoquinoline-2,4-carboxylic acid.

-

Decarboxylation: Heat the intermediate in nitrobenzene at 210°C to eliminate CO₂, yielding 7-bromoquinoline-4-carboxylic acid.

-

Esterification: Treat with methanol and thionyl chloride (SOCl₂) to obtain the methyl ester .

For the 5-bromo isomer, bromination at an earlier stage (e.g., using N-bromosuccinimide) may be required to direct substitution to position 5.

Challenges and Optimization

-

Regioselectivity: Achieving precise bromine placement demands careful control of reaction conditions (e.g., temperature, catalysts).

-

Yield Improvements: The patent reports yields of 55–80% for analogous steps, suggesting room for optimization via microwave-assisted synthesis or flow chemistry.

Applications in Pharmaceutical Development

Kinase Inhibition

Quinoline derivatives are prominent in kinase inhibitor design due to their ability to occupy ATP-binding pockets. Methyl 5-bromoquinoline-7-carboxylate’s bromine atom may enhance hydrophobic interactions with kinase domains, as seen in VEGFR-2 inhibitors .

Antimicrobial Activity

Brominated quinolines exhibit broad-spectrum antimicrobial properties. The methyl ester group in this compound improves cell membrane permeability, potentiating activity against Staphylococcus aureus (MIC: ≤8 µg/mL) .

Table 2: Biological Activity Data (Representative)

| Target Organism | IC₅₀/MIC | Assay Type | Source |

|---|---|---|---|

| VEGFR-2 | 0.45 µM | Enzymatic assay | |

| S. aureus | 8 µg/mL | Broth microdilution |

Future Directions and Research Gaps

Computational Modeling

Density functional theory (DFT) studies could predict reactivity patterns, guiding the design of derivatives with enhanced bioactivity. For example, substituting the ester group with amides may improve metabolic stability.

Green Chemistry Approaches

Current syntheses rely on toxic solvents like nitrobenzene . Alternatives such as ionic liquids or water-based systems could reduce environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume